molecular formula C8H13NO4 B6170522 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid CAS No. 1368814-46-3

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid

Cat. No.: B6170522
CAS No.: 1368814-46-3
M. Wt: 187.19 g/mol
InChI Key: OHIVQULBMCWLQO-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a proline analogue in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a proline analogue, it may mimic the behavior of proline in biological systems, potentially affecting protein synthesis and other cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors that recognize proline and its derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid include other proline analogues and morpholine derivatives, such as:

    Proline: A naturally occurring amino acid with a similar structure.

    Morpholine: A heterocyclic amine that forms the basis of the morpholine ring in this compound.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the proline and morpholine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable tool in both synthetic chemistry and biological research.

Properties

CAS No.

1368814-46-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid

InChI

InChI=1S/C8H13NO4/c1-8(2,7(11)12)9-3-4-13-5-6(9)10/h3-5H2,1-2H3,(H,11,12)

InChI Key

OHIVQULBMCWLQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1CCOCC1=O

Purity

95

Origin of Product

United States

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